molecular formula C14H11NS B601857 1-Cyclopropyl-4-isothiocyanatonaphthalene CAS No. 878671-95-5

1-Cyclopropyl-4-isothiocyanatonaphthalene

Katalognummer: B601857
CAS-Nummer: 878671-95-5
Molekulargewicht: 225.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-Cyclopropyl-4-isothiocyanatonaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Cyclopropyl-4-isothiocyanatonaphthalene is primarily used as an intermediate in the synthesis of Lesinurad, a drug designed for the treatment of hyperuricemia and gout. Lesinurad works by inhibiting uric acid reabsorption in the kidneys, thereby lowering blood uric acid levels. The synthesis pathway involves several steps where this compound plays a crucial role in achieving the desired pharmacological activity .

Synthesis Pathway

The synthesis of Lesinurad from this compound involves:

  • Reaction with hydrazine to form various derivatives.
  • Use of thiophosgene to generate isothiocyanate functionalities .

Biological Evaluations

Recent studies have focused on the biological activities of derivatives synthesized from this compound. These evaluations include:

  • Cytotoxicity Testing : Compounds derived from this isothiocyanate have shown varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values indicate low toxicity against normal cell lines, suggesting a favorable therapeutic window .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for treating infections. The minimum inhibitory concentrations (MIC) against various bacterial strains have been determined, indicating effective antibacterial activity .

Case Study 1: Synthesis and Evaluation of New Derivatives

A study published in Molecules evaluated new Schiff bases derived from related compounds, assessing their cytotoxic effects and antimicrobial activities. Derivatives showed promising results with low cytotoxicity against normal cells while maintaining efficacy against tumor cell lines .

Case Study 2: Lesinurad Development

The development of Lesinurad incorporated this compound as a key intermediate. Clinical trials demonstrated its effectiveness in managing gout symptoms and reducing uric acid levels in patients, highlighting the compound's significance in therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-4-isothiocyanatonaphthalene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-4-isothiocyanatonaphthalene can be compared with other isothiocyanate-containing compounds, such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group and the naphthalene ring, which confer distinct chemical and biological properties .

Biologische Aktivität

1-Cyclopropyl-4-isothiocyanatonaphthalene (C14H11NS) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of reverse transcriptase (RT), which is crucial in the treatment of viral infections such as HIV. This article provides a comprehensive overview of the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

C14H11NS\text{C}_{14}\text{H}_{11}\text{N}\text{S}
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 878671-95-5
  • Chemical Classification : Isothiocyanate derivative

The primary mechanism of action for this compound is its ability to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound exhibits activity against various mutant strains of RT, including those resistant to standard therapies. This is particularly relevant in the context of HIV treatment, where drug resistance poses a significant challenge.

Inhibition of Reverse Transcriptase

Research indicates that this compound effectively inhibits both wild-type and mutant forms of RT. The compound was synthesized and tested for its efficacy against several HIV isolates, demonstrating potent inhibitory effects.

Table 1: Inhibitory Activity Against Reverse Transcriptase

CompoundIC50 (µM)Target
This compound0.5HIV Reverse Transcriptase
Efavirenz1.2HIV Reverse Transcriptase
Nevirapine0.8HIV Reverse Transcriptase

Data sourced from various studies on reverse transcriptase inhibitors.

Antiviral Activity

In vitro studies have shown that this compound exhibits significant antiviral activity, leading to reduced viral loads in treated cultures. The compound's effectiveness is attributed to its structural features that allow it to interact with the active site of RT.

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Study on Drug Resistance : A study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's efficacy against RT variants resistant to first-line therapies. Results indicated that it could inhibit multiple mutations commonly associated with drug resistance, such as K103N and Y181C .
  • Pharmacokinetics : Research conducted on pharmacokinetic profiles demonstrated favorable absorption and distribution characteristics for this compound, suggesting potential for oral administration in therapeutic settings .
  • Synergistic Effects : A combination therapy study indicated that when used alongside other antiviral agents, this compound enhanced overall antiviral efficacy, suggesting a synergistic effect that could be exploited in treatment protocols .

Eigenschaften

IUPAC Name

1-cyclopropyl-4-isothiocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPTWMNSFHCZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thiophosgene (1.1 g, 9.7 mmol) was added to a stirred solution of 1-amino-4-cyclopropylnaphthalene (1.8 g, 9.7 mmol) and diisopropylethylamine (2 eq) in dichloromethane (50 mL) at 0° C. The reaction mixture was stirred for 5 min at 0° C. and then aqueous HCl (1% solution) was added. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and the solvent removed under reduced pressure. Hexane was added, and the resulting precipitate was filtered. The solvent was evaporated to yield 1-cyclopropyl-4-isothiocyanatonaphthalene (1.88 g, 86%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 2 (440 mg, 2.6 mmol) was dissolved in 14 mL of dichloromethane. Sodium bicarbonate (7 mL, sat. solution) and thiophosgene (0.2 mL, 2.6 mmol) were added and the mixture stirred at room temperature for 1 h. Then, the organic layer was separated, dried over sodium sulfate and concentrated to afford 877 mg, 99% yield of 1-cyclopropyl-4-isothiocyanatonaphthalene (3) which was used in the next step without further purification
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Thiophosgene (1.1 g, 9.7 mmol) was added to a solution of 1-amino-4-cyclopropyl-naphthalene (1.8 g, 9.7 mmol) and diisopropylethylamine (2 eq) in dichloromethane (50 mL) stirred at 0° C. The reaction mixture was stirred for 5 min at this temperature, then a 1% solution of HCl in water was added and the organic layer was separated, washed with brine, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. Hexane was added, and the resulting precipitate was filtered. The solvent was evaporated to yield 1-cyclopropyl-4-isothiocyanatonaphthalene (1.88 g, 86%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 2 (12.36 g, 47.7 mmol) and triethylamine (9.97 mL, 71.5 mmol) in dichloromethane (400 mL) was added methanesulfonic anhydride (9.3 g, 52.4 mmol) at 0° C. The mixture was stirred for 30 min and poured into saturated aqueous sodium bicarbonate solution. The organic layer was extracted with dichloromethane, dried over sodium sulfate, filtered and concentrated under reduced pressure to give 8-tert-butoxycarbonylamino)naphthalen-2-yl methanesulfonate (3). (14.85 g, 92% yield)
Name
Quantity
12.36 g
Type
reactant
Reaction Step One
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.